molecular formula C20H23N3O3 B11124403 N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide

N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide

Cat. No.: B11124403
M. Wt: 353.4 g/mol
InChI Key: ZVJPHPJCQYCBCW-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide is a quinazolinone derivative characterized by a 1,4-dihydroquinazolin-4-one core substituted with a 2-isopropyl group at position 2 and a propanamide side chain linked to a 2-hydroxyphenyl moiety. The quinazolinone scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-3-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)propanamide

InChI

InChI=1S/C20H23N3O3/c1-13(2)19-22-15-8-4-3-7-14(15)20(26)23(19)12-11-18(25)21-16-9-5-6-10-17(16)24/h3-10,13,19,22,24H,11-12H2,1-2H3,(H,21,25)

InChI Key

ZVJPHPJCQYCBCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NC2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide typically involves multiple steps. One common method includes the condensation of 2-hydroxybenzamide with isopropylamine, followed by cyclization to form the quinazolinone core. The final step involves the addition of a propanamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and hydroxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the quinazolinone core can interact with various receptors and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Weight Notable Functional Groups Potential Biological Activity
Target Compound 2-isopropyl, 2-hydroxyphenyl-propanamide Not Provided Hydroxyl, amide, ketone Antimicrobial, enzyme inhibition
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-methylphenyl hydrazine, sulfamoylphenyl, cyano 357.38 Sulfonamide, cyano, hydrazine Antibacterial, carbonic anhydrase inhibition
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) 4-methoxyphenyl hydrazine, sulfamoylphenyl, cyano 373.40 Methoxy, sulfonamide, cyano Antioxidant, enzyme inhibition
N-(furan-2-ylmethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide 3-nitrobenzyl, furylmethyl-propanamide 448.44 Nitro, furan, diketone Antiparasitic, kinase inhibition

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s 2-hydroxyphenyl group contrasts with the sulfamoylphenyl in 13a/b . Sulfonamide groups are associated with carbonic anhydrase inhibition, whereas the hydroxyl group may favor antioxidant or metal-chelating activities.

Steric and Electronic Modifications :

  • The 3-nitrobenzyl group in the compound introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in enzyme binding pockets. This differs from the target’s 2-isopropyl group, which primarily contributes to hydrophobic interactions.

Solubility and Pharmacokinetics :

  • The furan ring in the compound may reduce aqueous solubility compared to the target’s hydroxyl group. However, the hydroxyl group’s polarity could enhance bioavailability in hydrophilic environments.

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : Compounds with sulfamoyl groups (e.g., 13a/b) demonstrated antibacterial efficacy in vitro, likely due to sulfonamide-mediated enzyme inhibition . The target compound’s hydroxyl group may offer a broader spectrum against Gram-positive bacteria.
  • Enzyme Binding : The nitro group in ’s compound is hypothesized to interact with NADPH oxidase, while the target’s amide linkage may facilitate hydrogen bonding with proteases or kinases.
  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling reactions similar to those used for 13a/b (e.g., diazonium salt coupling) , though its isopropyl and hydroxyl groups may require protective strategies to prevent side reactions.

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